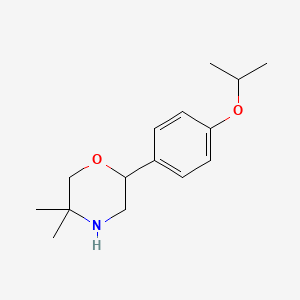
2-(4-Isopropoxyphenyl)-5,5-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropoxyphenyl)-5,5-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a morpholine ring with two methyl groups at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-5,5-dimethylmorpholine typically involves multiple steps, including hydroxyl protection, bromine substitution, etherification, and deprotection . The process begins with the protection of the hydroxyl group, followed by the introduction of a bromine atom. The brominated intermediate then undergoes etherification to introduce the isopropoxy group. Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(4-Isopropoxyphenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the isopropoxy and morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the isopropoxy group to a corresponding ketone or aldehyde.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents at the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropoxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
科学研究应用
2-(4-Isopropoxyphenyl)-5,5-dimethylmorpholine has several scientific research applications across various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-Isopropoxyphenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by mimicking the structure of their natural substrates, thereby blocking their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Isotonitazene: A synthetic opioid with a similar isopropoxyphenyl structure.
Etonitazene: Another opioid with structural similarities to 2-(4-Isopropoxyphenyl)-5,5-dimethylmorpholine.
Metonitazene: A related compound with comparable pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. Unlike other similar compounds, it possesses a morpholine ring with two methyl groups at the 5-position, which can influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-(4-propan-2-yloxyphenyl)morpholine |
InChI |
InChI=1S/C15H23NO2/c1-11(2)18-13-7-5-12(6-8-13)14-9-16-15(3,4)10-17-14/h5-8,11,14,16H,9-10H2,1-4H3 |
InChI 键 |
DOCDYWCHKDJWEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2CNC(CO2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


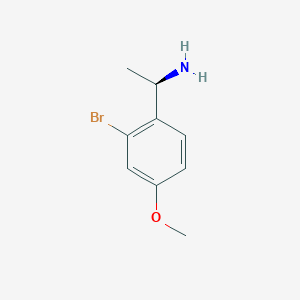

![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)

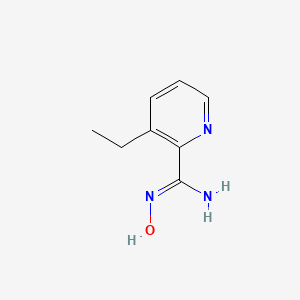
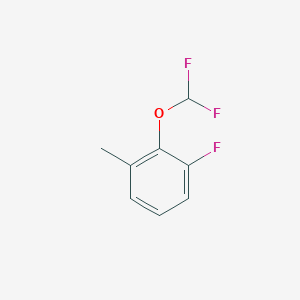
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
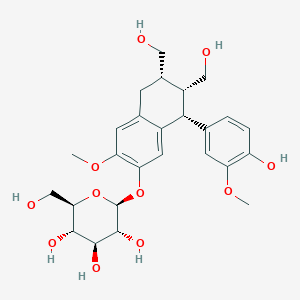
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)
![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)
![(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B15239986.png)
amine](/img/structure/B15239994.png)
